3-Bromo-2-chlorobenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular weight of 3-Bromo-2-chlorobenzonitrile is 216.46 . The InChI code is 1S/C7H3BrClN/c8-6-3-1-2-5 (4-10)7 (6)9/h1-3H .Physical And Chemical Properties Analysis
3-Bromo-2-chlorobenzonitrile is a solid at room temperature . It is insoluble in water but soluble in organic solvents like ethanol, methanol, and acetone.Scientific Research Applications
Synthesis of Halogenated Aromatic Compounds
3-Bromo-2-chlorobenzonitrile: is a halogenated aromatic compound that serves as a key intermediate in the synthesis of more complex molecules. It can undergo further chemical reactions to introduce additional functional groups, making it valuable in the preparation of diverse organic compounds .
Catalyst Research
This compound can be used in catalyst research, particularly in the study of ammoxidation processes. Catalysts are crucial for facilitating chemical reactions, and 3-Bromo-2-chlorobenzonitrile can help in understanding the behavior of catalysts under various conditions .
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-2-chlorobenzonitrile can be employed as a building block for the synthesis of drug molecules. Its halogen atoms make it a reactive species that can be incorporated into larger, biologically active structures .
Material Science
The compound’s unique structure allows it to be used in material science, particularly in the development of novel polymers or coatings that require specific properties conferred by the bromine and chlorine atoms .
Organic Synthesis Methodology
3-Bromo-2-chlorobenzonitrile: can be used to develop new methods in organic synthesis. Researchers can explore its reactivity to create innovative pathways for constructing carbon-nitrogen bonds or for halogenation reactions .
Environmental Studies
Halogenated compounds like 3-Bromo-2-chlorobenzonitrile are often studied for their environmental impact. Understanding their stability and degradation pathways can inform the development of safer chemicals and pollution mitigation strategies .
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-chlorobenzonitrile can serve as a standard or reference compound when analyzing similar structures. It can help in calibrating instruments or developing new detection methods .
Agrochemical Research
Finally, 3-Bromo-2-chlorobenzonitrile may find applications in agrochemical research for the synthesis of pesticides or herbicides. The halogen atoms can be critical for the biological activity of these compounds .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 3-bromo-2-chlorobenzonitrile, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 3-Bromo-2-chlorobenzonitrile involves interactions with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, a chemical species rich in electrons, attacks an electrophilic carbon of the benzylic halide, leading to a substitution of the halide .
Biochemical Pathways
The compound’s involvement in nucleophilic substitution reactions suggests it may influence pathways where such reactions are critical .
Pharmacokinetics
Its molecular weight (21646) and physical form (solid) suggest that it may have reasonable bioavailability .
Result of Action
Given its chemical structure and reactivity, it may influence cellular processes where nucleophilic substitution reactions occur .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chlorobenzonitrile. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other chemical species in its environment .
properties
IUPAC Name |
3-bromo-2-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSXVQHWKWTNPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647776 | |
Record name | 3-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorobenzonitrile | |
CAS RN |
914250-82-1 | |
Record name | 3-Bromo-2-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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